Home > Products > Screening Compounds P80898 > Glycochenodeoxycholic acid-d4
Glycochenodeoxycholic acid-d4 - 1201918-16-2

Glycochenodeoxycholic acid-d4

Catalog Number: EVT-1470684
CAS Number: 1201918-16-2
Molecular Formula: C26H43NO5
Molecular Weight: 453.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An internal standard for the quantification of glycochenodeoxycholic acid (GCDCA;) by GC- or LC-MS. GCDCA is a glycine-conjugated form of the primary bile acid chenodeoxycholic acid. It reduces formation of cholic acid in primary human hepatocytes when used at a concentration of 100 µM. GCDCA (50, 75, and 100 µM) reduces the number of LC3 puncta, a marker of autophagy, and is cytotoxic to L-02 hepatocytes. GCDCA (50 µM) induces apoptosis in isolated rat hepatocytes, an effect that can be blocked by the protein kinase C (PKC) inhibitor chelerythrine. Fecal levels of GCDCA are decreased in a rat model of high-fat diet-induced obesity compared with rats fed a normal diet.
Glycochenodeoxycholic acid-d4 (GCDCA-d4) is intended for use as an internal standard for the quantification of GCDCA by GC- or LC-MS. GCDCA is a bile salt formed in the liver by conjugation of chenodeoxycholate with glycine. It acts as a biosurfactant to solubilize lipids for absorption and is itself absorbed.

Glycochenodeoxycholic acid

Compound Description: Glycochenodeoxycholic acid is a naturally occurring bile acid primarily found in the intestine. It plays a crucial role in lipid digestion and absorption. Numerous studies within the provided literature explore its effects on cell viability, apoptosis, and various signaling pathways. For example, Glycochenodeoxycholic acid has been shown to induce apoptosis in rat sinusoidal endothelial cells and primary cultured rat hepatocytes .

Taurochenodeoxycholic acid

Compound Description: Taurochenodeoxycholic acid is another naturally occurring bile acid, structurally similar to Glycochenodeoxycholic acid. It is formed by the conjugation of chenodeoxycholic acid with taurine. This bile acid also participates in lipid digestion and absorption. Studies have investigated its antimicrobial activity against lactic acid bacilli, which is less pronounced than that of Glycochenodeoxycholic acid .

Tauroursodeoxycholic acid (TUDCA)

Compound Description: Tauroursodeoxycholic acid is a hydrophilic bile salt with known anti-apoptotic properties . Research indicates that TUDCA can protect against Glycochenodeoxycholic acid-induced apoptosis in rat hepatocytes. This protective effect stems from TUDCA's ability to increase the expression of the anti-apoptotic factor Bcl-2, thus preventing the release of cytochrome C from mitochondria and inhibiting caspase activation .

Ursodeoxycholic acid (UDCA)

Compound Description: Ursodeoxycholic acid is a hydrophilic bile acid commonly used to treat cholestatic liver diseases. It has been shown to prevent apoptosis in hepatocytes, including those induced by Glycochenodeoxycholic acid . The mechanism of UDCA's protective effect is believed to involve the inhibition of caspase-8 expression, a key protein in the apoptotic pathway .

Overview

Glycochenodeoxycholic acid-d4 is a deuterated derivative of glycochenodeoxycholic acid, a bile acid primarily involved in the solubilization of fats and sterols for absorption in the gastrointestinal tract. The compound is characterized by the substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen, which enhances its stability and utility in analytical chemistry. Glycochenodeoxycholic acid itself is a glycine conjugate of chenodeoxycholic acid, a primary bile acid synthesized in the liver. This compound plays significant roles in various physiological processes, including cholesterol metabolism and gallstone dissolution.

Source

Glycochenodeoxycholic acid-d4 can be sourced from several chemical suppliers, including Avanti Research and Cayman Chemical. These companies provide high-purity standards for research applications, ensuring that the compounds meet rigorous specifications for identity, purity, and stability.

Classification

Glycochenodeoxycholic acid-d4 falls under the classification of bile acids and derivatives. It is categorized as a bile salt due to its amphipathic nature, which allows it to interact with lipids and facilitate their absorption. The compound is also classified as a deuterated compound because of the incorporation of deuterium.

Synthesis Analysis

Methods

The synthesis of glycochenodeoxycholic acid-d4 involves the conjugation of chenodeoxycholic acid with glycine, followed by deuteration. The deuteration process typically employs methods such as:

  • Exchange Reactions: Hydrogen atoms are replaced with deuterium through chemical exchange reactions involving deuterated solvents or reagents.
  • Isotope Enrichment: Utilizing deuterated starting materials during the synthesis process to ensure that specific hydrogen atoms are substituted with deuterium.

Technical Details

The molecular formula for glycochenodeoxycholic acid-d4 is C26H39D4NO5C_{26}H_{39}D_{4}NO_{5}, with a molecular weight of approximately 463.65 g/mol. The presence of four deuterium atoms enhances the mass and alters the NMR characteristics, making it useful as an internal standard in quantitative analyses.

Molecular Structure Analysis

Structure

The structure of glycochenodeoxycholic acid-d4 features a steroid backbone typical of bile acids, with hydroxyl groups at specific positions that contribute to its solubility properties. The structural formula can be represented as follows:

5 cholanic 2 2 4 4 d4 acid 3 7 diol N carboxymethyl amide\text{5 cholanic 2 2 4 4 d}_4\text{ acid 3 7 diol N carboxymethyl amide}

Data

The compound exhibits specific spectral characteristics due to its deuterated nature. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can differentiate between hydrogen and deuterium signals, allowing for precise quantification in biological samples.

Chemical Reactions Analysis

Reactions

Glycochenodeoxycholic acid-d4 participates in various biochemical reactions typical of bile acids:

  • Conjugation Reactions: It can form conjugates with amino acids or other biomolecules.
  • Metabolic Pathways: It undergoes transformations within the liver and intestines, influencing lipid metabolism.

Technical Details

The reactions involving glycochenodeoxycholic acid-d4 often require specific conditions to maintain stability due to the presence of deuterium. Analytical techniques such as mass spectrometry and chromatography are employed to monitor these reactions effectively.

Mechanism of Action

Process

Glycochenodeoxycholic acid-d4 functions primarily as a detergent in the digestive system. Its mechanism involves:

  1. Solubilization: The amphipathic nature allows it to emulsify dietary fats, facilitating their absorption.
  2. Choleretic Effects: It stimulates bile production and release from the gallbladder.
  3. Regulatory Roles: It influences signaling pathways related to lipid metabolism and cellular proliferation.

Data

Studies indicate that glycochenodeoxycholic acid can activate specific signaling pathways such as PI3K/Akt in certain cancer cells, implicating its role in tumorigenesis under pathological conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glycochenodeoxycholic acid-d4 typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and ethanol but less soluble in water due to its hydrophobic steroid structure.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for bile acids.

Relevant data includes:

  • Molecular Weight: 463.65 g/mol
  • Density: Approximately 1.1 g/cm³ (exact values may vary)
Applications

Glycochenodeoxycholic acid-d4 serves several scientific purposes:

  • Internal Standard: It is widely used as an internal standard for quantifying glycochenodeoxycholic acid levels in various biological samples through techniques like liquid chromatography-mass spectrometry.
  • Research Tool: The compound aids in studying bile acid metabolism and its implications in diseases such as liver disorders and obesity.
  • Clinical Diagnostics: Elevated levels of glycochenodeoxycholic acid have been associated with certain cancers, making it a potential biomarker for diagnostic purposes.
Introduction to Glycochenodeoxycholic Acid-d4

Chemical Identity and Nomenclature

Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a deuterated derivative of the endogenous bile acid glycochenodeoxycholic acid (GCDCA), characterized by the substitution of four hydrogen atoms with deuterium at specific molecular positions. Its systematic IUPAC name is 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid, reflecting its complex steroid nucleus and glycine conjugation site [8]. The compound carries the CAS Registry Number 1201918-16-2, providing a unique identifier for chemical databases and regulatory documentation.

GCDCA-d4 shares the fundamental biochemical properties of its non-deuterated counterpart, serving as the glycine conjugate of chenodeoxycholic acid (CDCA) – a primary bile acid synthesized in hepatocytes from cholesterol. The conjugation occurs via an amide bond between the carboxyl group of CDCA and the amino group of glycine, enhancing its water solubility for efficient biliary secretion [1] [6]. This structural feature enables GCDCA-d4 to function identically to native GCDCA in biological systems while providing distinct analytical signatures for detection.

Table 1: Nomenclature and Identifiers of Glycochenodeoxycholic Acid-d4

Nomenclature TypeDesignation
Systematic IUPAC Name2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Common SynonymsChenodeoxycholylglycine-d4; Glycochenodeoxycholate-d4; 5β-cholanic acid-3α,7α-diol N-(carboxymethyl)-amide-d4
CAS Registry Number1201918-16-2
Molecular FormulaC₂₆H₃₉D₄NO₅
Canonical SMILESC[C@@]12C@([H])[C@@]3([H])C@@([H])[C@@]4(C@([H])C[C@H]3O)C

Isotopic Labeling and Deuterium Substitution Patterns

The deuterium labeling in GCDCA-d4 occurs at the 2,2,4,4 positions on the steroid nucleus, replacing four hydrogen atoms with deuterium (²H) isotopes [7]. This specific substitution pattern was strategically selected to maintain molecular stability while creating a distinct mass difference detectable via mass spectrometry. The molecular weight of GCDCA-d4 is 453.65 g/mol, representing a +4 atomic mass unit increase compared to its non-deuterated counterpart (449.63 g/mol) [4] [6]. This mass shift enables precise differentiation in analytical applications without significantly altering the compound's chemical behavior or biological interactions.

Deuterium incorporation creates a stable isotopic analogue that preserves the original compound's biochemical properties – including its detergent-like ability to solubilize lipids, its receptor binding characteristics, and its enterohepatic circulation patterns. However, the carbon-deuterium bonds exhibit greater stability than carbon-hydrogen bonds due to the isotope's higher mass, potentially reducing metabolic degradation rates at the labeled positions. This kinetic isotope effect (KIE) must be considered when extrapolating quantitative data from tracer studies, as it may slightly alter metabolic rates compared to the native compound [1] [8].

Table 2: Comparative Molecular Characteristics of GCDCA and GCDCA-d4

PropertyGCDCAGCDCA-d4
Molecular FormulaC₂₆H₄₃NO₅C₂₆H₃₉D₄NO₅
Molecular Weight (g/mol)449.63453.65
Exact Mass449.3143453.3400
Deuterium PositionsN/AC-2,2,4,4
Key Functional Groups3α-OH, 7α-OH, glycine-conjugated carboxylIdentical functional groups
Mass Spectrometry Signaturem/z 448.3 [M-H]⁻m/z 452.3 [M-H]⁻

Historical Context in Bile Acid Research

The development of GCDCA-d4 represents a significant milestone in the evolution of bile acid research methodologies. Early investigations into bile acid metabolism relied on colorimetric assays and thin-layer chromatography, which lacked specificity for individual bile acid species [9]. The advent of mass spectrometry in the late 20th century revolutionized bile acid analysis, creating demand for stable isotope-labeled internal standards that could correct for matrix effects and ionization efficiency variations in complex biological samples.

Deuterated bile acids like GCDCA-d4 emerged as critical tools with the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in metabolomics research. The compound's first commercial availability in the early 2010s enabled researchers to address quantification challenges posed by the structural diversity of bile acids and their low physiological concentrations. Its implementation coincided with key discoveries about the signaling functions of bile acids beyond their classical roles in lipid emulsification, particularly through the farnesoid X receptor (FXR) and TGR5 receptor pathways [3] [9].

GCDCA-d4 has since become indispensable for investigating pathological alterations in bile acid profiles. Seminal studies utilizing this standard have revealed disease-specific signatures: elevated GCDCA levels in Huntington's disease patients compared to healthy controls [2], decreased secondary bile acids in inflammatory bowel disease [9], and differential responses to dietary interventions in metabolic studies [3]. These applications highlight how GCDCA-d4 has transitioned from a specialized analytical tool to a cornerstone of modern bile acid quantification, enabling discoveries about the roles of bile acids in neurodegeneration, metabolic regulation, and gastrointestinal pathophysiology.

Table 3: Key Research Applications of GCDCA-d4

Research AreaApplicationSignificance
Neurodegenerative DiseaseQuantifying GCDCA elevation in Huntington's disease plasma [2]Identified GCDCA as potential biomarker and contributor to neuropathology
Metabolic StudiesTracking bile acid changes in response to whole vs. refined grain diets [3]Revealed diet-induced alterations in bile acid signaling
Gastrointestinal PathophysiologyDifferentiating IBD from other intestinal disorders via bile acid profiling [9]Established diagnostic models based on bile acid imbalances
Hepatocellular CarcinomaQuantifying GCDCA as diagnostic marker in serumCorrelated levels with disease progression
Bariatric Surgery OutcomesMonitoring post-surgical changes in bile acid profilesElucidated metabolic mechanisms underlying surgical benefits

Analytical Significance in Modern Metabolomics

GCDCA-d4 has become fundamental for precise quantification in bile acid panels due to its structural congruence with endogenous GCDCA. As an internal standard, it corrects for analytical variations during sample preparation and instrumental analysis by exhibiting nearly identical extraction efficiency, chromatographic behavior, and ionization characteristics as the analyte of interest – while remaining distinguishable via mass spectrometry [9]. This functionality is particularly crucial when analyzing complex biological matrices like plasma, where co-eluting compounds can suppress ionization (matrix effects).

The analytical protocol typically involves spiking known quantities of GCDCA-d4 into biological samples prior to extraction. After processing, LC-MS/MS analysis detects the deuterated standard (m/z 452.3) and endogenous GCDCA (m/z 448.3) simultaneously. The ratio of their peak areas enables accurate back-calculation of GCDCA concentration through established calibration curves, compensating for sample losses and analytical variability. This approach has been validated in multiple clinical studies examining bile acid alterations in disease states, demonstrating coefficients of variation below 15% for GCDCA quantification when using its deuterated analogue as internal standard [2] [9].

Recent methodological advances have leveraged GCDCA-d4 in multiplexed panels quantifying up to 15 bile acid species simultaneously. In these applications, it often serves as a shared internal standard for structurally similar congeners like glycodeoxycholic acid (GDCA), due to their shared fragmentation patterns and chromatographic properties. This application is evidenced by IBD research where GCDCA-d4 enabled quantification of multiple glycine-conjugated bile acids despite their shared internal standard [9]. The compound's stability under various storage conditions (-80°C long-term, -20°C short-term) further enhances its utility in large-scale clinical studies requiring batch analysis [1] [6].

Properties

CAS Number

1201918-16-2

Product Name

Glycochenodeoxycholic acid-d4

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO5

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2

InChI Key

GHCZAUBVMUEKKP-PKIQRPOYSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

GCDCA-d4

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.